molecular formula C11H11N3O2S B11816578 5-Amino-2-methoxy-N-(thiazol-2-yl)benzamide

5-Amino-2-methoxy-N-(thiazol-2-yl)benzamide

Cat. No.: B11816578
M. Wt: 249.29 g/mol
InChI Key: ZUPRLVOSMKKAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-methoxy-N-(thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazole is a heterocyclic organic compound containing both sulfur and nitrogen atoms in its ring structure. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxy-N-(thiazol-2-yl)benzamide typically involves the reaction of 5-amino-2-methoxybenzoic acid with thiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or under reflux conditions until the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methoxy-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted thiazole or benzamide derivatives .

Scientific Research Applications

5-Amino-2-methoxy-N-(thiazol-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 5-Amino-2-methoxy-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) or kinases involved in cell signaling pathways. The compound’s thiazole ring can interact with the active sites of these enzymes, leading to the inhibition of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its anticancer and antimicrobial properties.

    N-(4-Methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide: Exhibits similar biological activities but with different molecular targets.

    N-(3,5-Dimethylthiazol-2-yl)-2-methoxybenzamide: Another thiazole derivative with potential therapeutic applications

Uniqueness

5-Amino-2-methoxy-N-(thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, methoxy group, and thiazole ring makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

5-amino-2-methoxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H11N3O2S/c1-16-9-3-2-7(12)6-8(9)10(15)14-11-13-4-5-17-11/h2-6H,12H2,1H3,(H,13,14,15)

InChI Key

ZUPRLVOSMKKAKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)NC2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.